2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol, also known by its IUPAC name (R)-2-amino-3-(2-methoxyphenyl)propan-1-ol, is a compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group and a hydroxyl group, which contribute to its potential biological activity. The compound has garnered attention in scientific research due to its structural similarities to various pharmacologically active substances.
2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol is classified as an amino alcohol. This classification indicates that it contains both an amino group (-NH2) and a hydroxyl group (-OH), which are key functional groups in many biological processes.
The synthesis of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol can be achieved through several methods, including:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary between laboratories.
The molecular structure of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol features:
The structural representation can be denoted using SMILES notation as COC1=CC=CC=C1C[C@@H](N)CO
.
Key data points include:
The compound participates in various chemical reactions typical for amino alcohols:
Technical details such as reaction rates, mechanisms, and conditions are essential for understanding these transformations but may vary based on experimental setups.
The mechanism of action for 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol is not extensively documented but can be inferred based on its structure:
Data supporting these mechanisms often come from pharmacological studies involving receptor binding assays and behavioral tests in animal models.
The physical properties of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.
The compound has potential applications in various fields:
Research into this compound continues as scientists explore its full range of biological activities and potential applications in medicine and industry.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1